molecular formula C24H21N3O3 B044158 1,3,5-Tris(4-aminophenoxy)benzene CAS No. 102852-92-6

1,3,5-Tris(4-aminophenoxy)benzene

Cat. No. B044158
M. Wt: 399.4 g/mol
InChI Key: PAPDRIKTCIYHFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tris(4-aminophenoxy)benzene involves a multi-step process starting from basic chemicals like hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. This process yields a monomer capable of polymerizing with dianhydrides to form hyperbranched polyimides, showcasing good solubility in organic solvents and excellent thermal stability (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(4-aminophenoxy)benzene and its derivatives have been characterized through various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These analyses confirm the expected structure and functionality essential for further reactions and applications (Rigana et al., 2016).

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, including the formation of hyperbranched polyimides when reacted with dianhydrides. The chemical properties of the synthesized polyimides, such as amino and anhydride end groups, vary based on the monomer addition methods and molar ratios, enabling a wide range of applications from thermal stability to dielectric properties (Rigana et al., 2016).

Physical Properties Analysis

The hyperbranched polyimides derived from 1,3,5-Tris(4-aminophenoxy)benzene exhibit remarkable physical properties, including high thermal stability with Tg in the range of 230–260 °C and T10 values above 450 °C. Their dielectric constants range from 3.08 to 3.29 at 1 MHz, highlighting their potential in electronic applications (Rigana et al., 2016).

Chemical Properties Analysis

Chemical studies on 1,3,5-Tris(4-aminophenoxy)benzene have shown its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with inhibition efficiencies as high as 95%. This demonstrates its potential as a protective agent in industrial applications, preventing metal corrosion through adsorption and formation of a protective film on the metal surface (Zhou, Lv, Hu, Zhao, Xia, & Li, 2018).

Scientific Research Applications

Synthesis of Hyperbranched Polyether Imides

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene is used as a triamine monomer in the synthesis of hyperbranched polyimides (HBPIs). It is polymerized with commercially available dianhydrides into HBPIs .
  • Methods of Application: The triamine monomer is synthesized by a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. It is then polymerized with dianhydrides into HBPIs .
  • Results: The synthesized HBPIs are soluble in most common organic solvents and exhibit good thermal stability. The dielectric constant of the synthesized HBPIs is in the range of 3.08–3.29 at 1 MHz .

Synthesis of Arenesulfonated Hyperbranched Polyimide

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene is used in the synthesis of arenesulfonated hyperbranched polyimide .
  • Methods of Application: The synthesis involves the polymerization of poly(amic acid) precursor, by modification of the terminal anhydride groups with sulfanilic acid, and then the precursor is chemically imidized in the presence of acetic anhydride and triethylamine .
  • Results: The resulting functional polymers were thought to have high functionality because of the decreased chain entanglement and the peripheral location of the functional groups .

Functionalization of Metal Organic Frameworks (MOFs)

  • Scientific Field: Material Science
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Construction of Porous Polymeric Covalent Organic Frames (COFs)

  • Scientific Field: Material Science
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene is widely used as a tritopic ligand linker for the construction of porous polymeric covalent organic frames (COFs) .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Synthesis of Polyimide Rod Coil Block Copolymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used in the preparation of polyimide rod coil block copolymers .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Electrolytes for Lithium Polymer Batteries

  • Scientific Field: Electrochemistry
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used as electrolytes for lithium polymer batteries .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Synthesis of Triarylamines

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene can be used in the synthesis of triarylamines via nickel-catalysed polycondensation reactions .
  • Methods of Application: The synthesis involves polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines .
  • Results: The oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .

Cross-linker for Hyperbranched Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,3,5-Tris(4-aminophenoxy)benzene, also known as TAB, is used as a cross-linker for the preparation of hyperbranched polymers .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

Safety And Hazards

1,3,5-Tris(4-aminophenoxy)benzene may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The compound 1,3,5-Tris(4-aminophenoxy)benzene has been used in the synthesis of hyperbranched polyether and has been evaluated as a corrosion inhibitor for mild steel . These studies suggest potential future directions for the use of this compound in various applications.

properties

IUPAC Name

4-[3,5-bis(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPDRIKTCIYHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-aminophenoxy)benzene

CAS RN

102852-92-6
Record name 1,3,5-Tris(4-aminophenoxy)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 300-mL, 4-necked flask were added 2.46 g (5.03 mmol) of 1,3,5-tri(4-nitrophenoxy)benzene and 5% Pd/C (149 mg), and the inside was replaced with argon. Ethanol (50 mL) and THF (50 mL) were added thereto, and then the flask was equipped with a hydrogen balloon, and the mixture was stirred in a normal-pressure hydrogen atmosphere at room temperature for 3 days. The catalyst was separated by filtration and then the solvent was removed away in vacuo, whereby a desired product was obtained (Quantity: 2.01 g, 5.03 mmol, Yield: 100%).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
149 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
L Zhou, YL Lv, YX Hu, JH Zhao, X Xia, X Li - Journal of Molecular Liquids, 2018 - Elsevier
The amine derivative 1,3,5-tris(4-aminophenoxy) benzene (TAPOB) was newly synthesized, characterized and evaluated for the first time by weight loss, electrochemical methods and …
Number of citations: 70 www.sciencedirect.com
H Chen, J Yin - Journal of Polymer Science Part A: Polymer …, 2003 - Wiley Online Library
Benzophenone‐containing, anhydride‐terminated hyperbranched poly(amic acid)s were end‐capped by ortho‐alkyl aniline in situ and then chemically imidized, yielding …
Number of citations: 45 onlinelibrary.wiley.com
G Deng, Y Wang, J Luo, X Zong, C Zhang, S Xue - Polymer, 2020 - Elsevier
A series of carbon molecular sieve (CMS) membranes have been prepared for CO 2 /N 2 separation based on the aromatic hyperbranched polyimides (HBPIs) synthesized by …
Number of citations: 4 www.sciencedirect.com
H Chen, J Yin - Polymer Bulletin, 2003 - Springer
An approach of stage addition copolymerization was adopted to further improve the organosolubility of the auto-photosensitive hyperbranched polyimide based on TAPOB-BTDA-2,6-…
Number of citations: 27 link.springer.com
H Chen, J Yin - Polymer Bulletin, 2003 - Springer
A negative-tone hyperbranched photosensitive polyimide (HB-PSPI) based on a new triamine, 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), and 4,4'-(hexafluoroisopropy1idene)…
Number of citations: 33 link.springer.com
H Chen, J Yin, H Xu - Polymer journal, 2003 - nature.com
Hyperbanched polymers have drawn considerable attentions in recent years for their unique physical and chemical properties due to their dendritic structure. 1–5 The dendritic …
Number of citations: 14 www.nature.com
T Suzuki, Y Yamada - Journal of applied polymer science, 2013 - Wiley Online Library
Physical and gas transport properties of hyperbranched polyimide (HBPI)—silica hybrid membranes prepared with a dianhydride monomer, 4,4′‐(hexafluoroisopropylidene)diphthalic …
Number of citations: 25 onlinelibrary.wiley.com
T Suzuki, Y Yamada, Y Tsujita - Polymer, 2004 - Elsevier
Physical and gas transport properties of the hyperbranched polyimide prepared from a triamine, 1,3,5-tris(4-aminophenoxy)benzene (TAPOB), and a dianhydride, 4,4′-(…
Number of citations: 101 www.sciencedirect.com
T Suzuki, Y Yamada - Polymer Bulletin, 2005 - Springer
Physical and gas transport properties of novel hyperbranched polyimide – silica hybrid membranes were investigated. Hyperbranched polyamic acid as a precursor was prepared by …
Number of citations: 99 link.springer.com
H Zhou, H Lei, J Wang, S Qi, G Tian, D Wu - Polymer, 2019 - Elsevier
Currently, it remains challengeable to establish a balance between low permittivity and low coefficient of thermal expansion (CTE) without incorporating nanoparticles. Polyimide (PI) …
Number of citations: 38 www.sciencedirect.com

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